molecular formula C16H23NO4 B593900 N-t-Boc-mdma CAS No. 1228259-70-8

N-t-Boc-mdma

Cat. No.: B593900
CAS No.: 1228259-70-8
M. Wt: 293.4
InChI Key: AXMVJRRNQRXHMX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-t-Boc-MDMA, also known as 3,4-MDMA t-butyl Carbamate, is a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . The primary targets of this compound are likely to be the same as those of MDMA, which primarily acts on the serotonin, norepinephrine, and dopamine neurotransmitter systems in the brain.

Mode of Action

It is believed to be converted into mdma in the body . MDMA increases the activity of serotonin, norepinephrine, and dopamine by inhibiting their reuptake into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the characteristic psychoactive effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by MDMA. MDMA’s primary mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and altered perception.

Pharmacokinetics

It has been suggested that this compound can be converted into mdma in the body . The conversion likely occurs through the action of stomach acid, which would cleave the t-butoxycarbonyl (Boc) group, releasing MDMA

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the pH of the stomach can affect the rate at which this compound is converted into MDMA . Additionally, individual factors such as genetics, overall health, and the presence of other substances in the body can also influence the effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Boc-mdma typically involves the protection of the amine group of 3,4-Methylenedioxymethamphetamine using t-butyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-t-Boc-mdma undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

N-t-Boc-mdma is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a precursor in the synthesis of 3,4-Methylenedioxymethamphetamine and other related compounds.

    Biology: For studying the biochemical pathways and interactions of amphetamines.

    Medicine: In the development of potential therapeutic agents targeting neurological disorders.

    Industry: As an analytical reference standard in forensic toxicology.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • N-t-Butoxycarbonyl-MDMA
  • 3,4-Methylenedioxyamphetamine (MDA)

Uniqueness

N-t-Boc-mdma is unique due to its role as a protected form of 3,4-Methylenedioxymethamphetamine, allowing for easier handling and storage. Its carbamate group provides stability and can be selectively removed under specific conditions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMVJRRNQRXHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336634
Record name N-t-BOC-MDMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228259-70-8
Record name N-t-Boc-mdma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-t-BOC-MDMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-T-BOC-MDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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